Tert-butyl 2-[(2-methoxyethyl)amino]acetate
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Overview
Description
Tert-butyl 2-[(2-methoxyethyl)amino]acetate is an organic compound with the molecular formula C9H19NO3. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(2-methoxyethyl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with 2-methoxyethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(2-methoxyethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Tert-butyl 2-[(2-methoxyethyl)amino]acetate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(2-methoxyethyl)amino]acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It can also form coordination complexes with metal ions, influencing catalytic processes and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-aminoacetate
- Tert-butyl 2-(2-hydroxyethyl)aminoacetate
- Tert-butyl 2-(2-chloroethyl)aminoacetate
Uniqueness
Tert-butyl 2-[(2-methoxyethyl)amino]acetate is unique due to its methoxyethyl group, which imparts distinct chemical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in nucleophilic substitution reactions. Compared to similar compounds, it offers better stability and a broader range of applications in scientific research .
Properties
IUPAC Name |
tert-butyl 2-(2-methoxyethylamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)13-8(11)7-10-5-6-12-4/h10H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZARLZSGLWDMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66116-13-0 |
Source
|
Record name | tert-butyl 2-[(2-methoxyethyl)amino]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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